Zau8FV383Z

Wastewater treatment Adsorption Environmental remediation

Sourcing a UV absorber stable at high processing temperatures? Methoxylated analogs like BP-3 fail due to low fusion points. Benzophenone-1 (UV-0) offers superior thermal endurance for demanding polymer operations. - Thermal Stability: Tfus of 417.7 K (81 K > BP-3), enabling use in high-temp PS/PVC/Epoxy processing. - Adsorption Specs: Langmuir qmax of 41.1 mg/g on activated carbon for precise effluent system sizing. - Supply Reliability: Consistent >98% purity; global stock available for R&D and pilot-scale procurement.

Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
CAS No. 10459-27-5
Cat. No. B15190844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZau8FV383Z
CAS10459-27-5
Molecular FormulaC19H30O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)O)C)O
InChIInChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-16,20-21H,3-10H2,1-2H3/t11-,12-,13+,14-,15-,16+,18-,19-/m0/s1
InChIKeyHLQYTKUIIJTNHH-JUAXIXHSSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxybenzophenone Technical Overview


2,4-Dihydroxybenzophenone (CAS 10459-27-5), also designated as Benzophenone-1 (BP-1) or UV-0, is a dihydroxylated benzophenone derivative with the molecular formula C13H10O3 [1]. This compound functions as a broad-spectrum ultraviolet (UV) light absorber, primarily effective in the UVB and short UVA regions (280–340 nm), and exhibits a melting point of 417.7 ± 0.2 K [2]. It is employed as a UV stabilizer and light absorber in polymeric materials, surface coatings, and personal care products [3]. Unlike its methoxylated analog Benzophenone-3 (oxybenzone), BP-1 features a 2,4-dihydroxy substitution pattern that confers distinct physicochemical properties including higher thermal stability parameters and different environmental fate profiles [2].

Benzophenone-1 vs. BP-3/BP-4: Critical Selection Factors


Within the benzophenone UV absorber family, substitution patterns dictate functionally divergent properties that preclude indiscriminate interchange. BP-1 (2,4-dihydroxy), BP-3 (2-hydroxy-4-methoxy), and BP-4 (sulisobenzone) exhibit markedly different adsorption capacities on activated carbon, with BP-1 showing 41.1 mg/g versus 48.8 mg/g for BP-3 under identical Langmuir isotherm conditions [1]. Their endocrine activity profiles also differ substantially: BP-1 acts as a full agonist at both hERα and hERβ, whereas BP-3 displays only partial agonist activity with lower maximal responses [2]. Furthermore, thermodynamic stability parameters vary by hydroxylation state, with BP-1 exhibiting a fusion temperature (Tfus) of 417.7 K compared to 336.7 K for BP-3 [3]. These quantifiable divergences in adsorption behavior, receptor activation potency, and thermal stability demonstrate that formulation or process substitution without validation introduces unacceptable performance variability.

2,4-Dihydroxybenzophenone Quantitative Evidence


Activated Carbon Adsorption Behavior

In batch adsorption experiments using commercial activated carbon, the maximum Langmuir adsorption capacity (qmax) for 2,4-dihydroxybenzophenone (BP-1) was determined to be 41.1 mg/g. Under identical experimental conditions, the comparator compound 2-hydroxy-4-methoxybenzophenone (BP-3, oxybenzone) exhibited a higher qmax of 48.8 mg/g, while 4-hydroxybenzophenone (4-HBP) showed a qmax of 43.8 mg/g [1]. The adsorption process for all three compounds was spontaneous and exothermic (ΔG° < 20 KJ/mol, negative ΔH°), with physical sorption as the predominant mechanism [1].

Wastewater treatment Adsorption Environmental remediation Activated carbon

Estrogen Receptor Activation Potency

In a comprehensive ER activation profiling study using human estrogen receptor alpha (hERα) and beta (hERβ) reporter gene assays, 2,4-dihydroxybenzophenone (BP-1) was characterized as a full agonist at both receptor subtypes. The rank order of agonistic potency was established as BP2 > THB > BP1 > BP3 [1]. Critically, BP-3 (oxybenzone) was the only tested derivative that did not act as a full hERα and hERβ agonist, displaying instead lower maximal responses of 15–74% relative to full agonists [1]. All four derivatives (BP1, BP2, BP3, THB) exhibited anti-androgenic activity with the rank order THB > BP2 > BP1 > BP3 [1].

Endocrine disruption Estrogen receptor In vitro bioassay Toxicology

Thermal Stability Profile

Thermodynamic measurements using differential scanning calorimetry established the fusion temperature (Tfus) of 2,4-dihydroxybenzophenone at 417.7 ± 0.2 K and the enthalpy of fusion (ΔcrlHmo) at 30.8 ± 0.7 kJ/mol [1]. In direct comparison, the methoxylated analog 2-hydroxy-4-methoxybenzophenone (BP-3) exhibits a significantly lower Tfus of 336.7 ± 0.5 K and ΔcrlHmo of 21.8 ± 0.1 kJ/mol [1]. The dihydroxy substitution pattern confers a Tfus elevation of 81.0 K (24.1% higher) and a ΔcrlHmo increase of 9.0 kJ/mol (41.3% higher) relative to the monohydroxy-monomethoxy derivative [1]. The enthalpy of sublimation (ΔcrgHmo) was determined as 133.0 ± 2.9 kJ/mol for BP-1 [1].

Thermal stability Thermodynamics Material science Polymer processing

Simulated Solar Mineralization

Under simulated sunlight irradiation in 10 mM nitrate solution at pH 8.0, 10 μM 2,4-dihydroxybenzophenone (BP-1) achieved a 31.6% mineralization rate after 12 hours of exposure [1]. The photolytic rate constant (kobs) exhibited a significant linear correlation with logarithmic nitrate concentration for 0.1–10 mM (R² > 0.98) [1]. Notably, the kobs of BP-1 at pH 10 was 8.3-fold higher than at pH 6.0, demonstrating pronounced pH-dependent photolytic behavior [1]. Four transformation pathways were identified: hydroxylation, nitrosylation, nitration, and dimerization, with formed intermediates exhibiting higher toxicity to Photobacterium phosphoreum than the parent compound [1].

Photodegradation Environmental fate Mineralization Aquatic photochemistry

Intramolecular Hydrogen Bond Strength

Computational analysis using the G4 method and isodesmic reactions determined the intramolecular hydrogen bond (intra-HB) strength of 2,4-dihydroxybenzophenone to be −24.3 kJ/mol after corrections for pairwise substituent interactions [1]. The total reaction enthalpy (ΔrHmo) was calculated as −32.2 kJ/mol [1]. In comparison, 2-hydroxy-4-methoxybenzophenone (BP-3) exhibits a stronger intra-HB of −30.3 kJ/mol and a more negative ΔrHmo of −34.0 kJ/mol [1]. The difference between the G3MP2 "HB and Out" method and corrected WBR values (Δ) was 19.3 kJ/mol for BP-1 versus 13.6 kJ/mol for BP-3, indicating greater conformational stabilization in BP-1 [1].

Computational chemistry Hydrogen bonding Structure-activity relationship Molecular modeling

2,4-Dihydroxybenzophenone Application Scenarios


High-Temperature Polymer Extrusion and Processing

The fusion temperature of BP-1 (417.7 K) exceeds that of BP-3 (336.7 K) by 81.0 K [1], enabling its use as a UV stabilizer in polymer processing operations where methoxylated benzophenones would undergo phase transition. The compound demonstrates compatibility with polyvinyl chloride, polystyrene, epoxy resin, and polyacrylonitrile systems at typical incorporation rates of 0.1–1.0% . Its higher enthalpy of fusion (30.8 kJ/mol versus 21.8 kJ/mol for BP-3) indicates greater thermal energy absorption capacity before phase change, relevant for processes involving transient thermal excursions [1].

Benzophenone Removal Process Design

For industrial facilities discharging BP-1-containing effluent, the Langmuir adsorption capacity of 41.1 mg/g on commercial activated carbon [2] provides a quantitative basis for sizing adsorption beds. The 15.8% lower qmax relative to BP-3 (48.8 mg/g) means that carbon replacement or regeneration frequency calculations must be compound-specific—using BP-3 parameters for BP-1 removal would underestimate required carbon mass by approximately 16% [2]. The spontaneous and exothermic nature of adsorption (ΔG° < 20 KJ/mol) confirms physical sorption as the dominant mechanism [2].

Endocrine Activity Screening

In toxicological screening programs, BP-1's intermediate ER agonistic potency ranking (BP2 > THB > BP1 > BP3) [3] positions it as a comparator compound for assessing relative risk. Unlike BP-3, which acts only as a partial hERα/hERβ agonist with 15–74% maximal response, BP-1 is a full agonist, necessitating different hazard classification approaches [3]. The compound has shown positive responses in uterotrophic assays using ovariectomized rats, confirming in vivo relevance of the in vitro findings [4].

Coral Toxicity Assessment

For marine ecotoxicology studies, BP-1 has been evaluated alongside BP-3, BP-4, and BP-8 for toxicities and bioaccumulation in two coral species, Pocillopora damicornis and Seriatopora caliendrum, at concentrations ranging from 0.1–1000 μg/L [5]. This head-to-head comparative dataset supports compound-specific environmental risk assessment and informs substitution decisions in formulations intended for use in coral-adjacent regions.

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